molecular formula C₂H₅¹⁵N₃O₂ B1144941 Biuret-15N3 CAS No. 287484-46-2

Biuret-15N3

Cat. No.: B1144941
CAS No.: 287484-46-2
M. Wt: 106.06
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Description

Biuret-15N3 is a nitrogen-15 isotopically labeled derivative of biuret (NH₂CONHCONH₂), where three nitrogen atoms are replaced with the stable isotope ¹⁵N. This labeling is critical for applications in nuclear magnetic resonance (NMR) spectroscopy, isotopic tracing in metabolic studies, and agricultural research to track nitrogen cycling . The compound retains the core structure of biuret—a condensation product of urea—but its isotopic enrichment enhances analytical precision in detecting nitrogen-containing compounds in complex matrices. Characterization would adhere to rigorous standards for isotopic purity, including NMR, mass spectrometry, and elemental analysis .

Properties

CAS No.

287484-46-2

Molecular Formula

C₂H₅¹⁵N₃O₂

Molecular Weight

106.06

Synonyms

Imidodicarbonic-15N di(amide-15N);  Allophanamide-15N3;  Allophanic Acid Amide-15N3;  Allophanimidic Acid-15N3;  Carbamylurea-15N3;  Desmodeyn 75-15N3;  Dicarbamylamine-15N3;  HO-1-15N3;  HO 1 (Biuret)-15N3;  Isobiuret-15N3;  N 75-15N3;  NSC 8020-15N3;  (aminoca

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Biuret-15N3 can be synthesized through the reaction of urea-15N2 with ammonium carbonate-15N under controlled conditions. The reaction typically involves heating the reactants to a temperature range of 140-160°C, which facilitates the formation of this compound through the condensation of urea molecules.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic principles but on a larger scale. The process includes the careful control of temperature and pressure to ensure the efficient conversion of urea-15N2 to this compound. The product is then purified through crystallization and filtration techniques to achieve the desired isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions: Biuret-15N3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyanuric acid-15N3 under specific conditions.

    Reduction: Reduction reactions involving this compound can lead to the formation of urea-15N2.

    Substitution: this compound can participate in substitution reactions where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Cyanuric acid-15N3

    Reduction: Urea-15N2

    Substitution: Various substituted biuret derivatives depending on the reagents used.

Scientific Research Applications

Biuret-15N3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies of nitrogen metabolism and protein synthesis.

    Biology: Employed in metabolic labeling experiments to track nitrogen incorporation into biomolecules.

    Medicine: Utilized in diagnostic assays to measure protein concentrations in biological samples.

    Industry: Applied in the production of stable isotope-labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of biuret-15N3 involves its incorporation into metabolic pathways where nitrogen is a key component. The isotopic labeling allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This provides valuable insights into nitrogen metabolism, protein synthesis, and other biochemical processes.

Comparison with Similar Compounds

Notes on Evidence Utilization

  • Direct data on this compound is absent in the provided evidence; comparisons are extrapolated from ¹⁵N-labeling principles , characterization guidelines , and analogous compounds .
  • Synthesis yields and analytical methods are inferred from protocols for structurally similar compounds.

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